

# Technical Comparison Guide: Melting Point Standards for 7-Methoxyquinazolin-4(3H)-one

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## Compound of Interest

Compound Name: 7-methoxy-1H-quinazolin-4-one

Cat. No.: B7780224

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## Executive Summary: The Purity Benchmark

In the synthesis of quinazolinone-based kinase inhibitors (e.g., EGFR inhibitors like Gefitinib), 7-methoxyquinazolin-4(3H)-one (CAS 16064-24-7) serves as a critical structural scaffold.<sup>[1][2]</sup> Its melting point is not merely a physical constant but a definitive "go/no-go" quality gate for downstream synthesis.<sup>[1][2]</sup>

The Standard: The experimentally validated melting point range for pure 7-methoxyquinazolin-4(3H)-one is 257–258 °C.<sup>[1][2]</sup>

Deviations from this range (typically <255 °C or broad ranges >2 °C) indicate the presence of uncyclized anthranilic acid precursors or regioisomeric impurities (e.g., 5-methoxy isomers), which can catastrophically lower yields in subsequent chlorination or coupling steps.<sup>[1][2]</sup>

## Technical Profile & Analog Comparison

To understand the reliability of the 257–258 °C standard, it must be contextualized against its structural analogs.<sup>[1][2]</sup> The methoxy substituent at the C7 position significantly alters the crystal lattice energy compared to the unsubstituted core.<sup>[1][2]</sup>

## Table 1: Comparative Melting Point Standards of Quinazolinone Analogs

Compound	CAS No.[1][2][3][4][5]	Melting Point Standard (°C)	Structural Driver
7-Methoxyquinazolin-4(3H)-one	16064-24-7	257 – 258	Target Standard (C7-OMe packing)
Quinazolin-4(3H)-one (Unsubstituted)	119-81-3	216 – 218	Baseline H-bonding (dimerization)
6-Hydroxy-7-methoxyquinazolin-4(3H)-one	179688-52-9	291 – 293	Added H-bond donor (OH) increases lattice energy
6,7-Dimethoxyquinazolin-4(3H)-one	13794-72-4	298 – 300	Increased molecular weight & $\pi$ -stacking
2-Amino-4-methoxybenzoic acid	4099-85-8	175 – 177	Common Impurity: Drastically depresses MP

“

*Analytic Insight: If your sample melts below 250 °C, do not proceed to chlorination (using  $\text{SOCl}_2/\text{POCl}_3$ ). [1][2] The presence of the starting material (2-amino-4-methoxybenzoic acid) will generate reactive acyl chlorides that form gummy byproducts, complicating purification. [1][2]*

## Experimental Protocol: Self-Validating Determination

Relying solely on a capillary melting point apparatus can be misleading due to the high temperature (sublimation risk) and operator subjectivity. [1][2] For pharmaceutical-grade

validation, a Differential Scanning Calorimetry (DSC) protocol is recommended.[1][2]

## Method A: Capillary Melting Point (Routine QC)

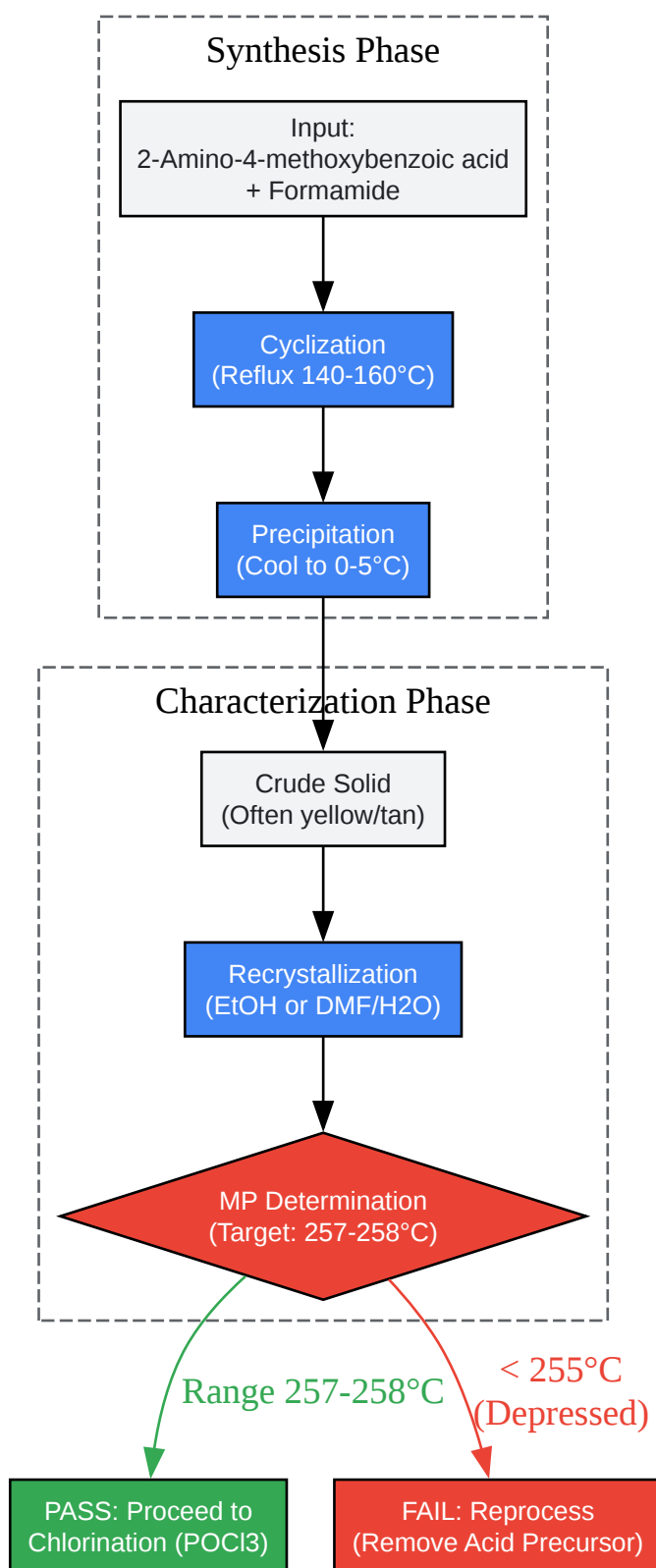
- Equipment: Buchi M-565 or equivalent (calibrated with Caffeine standard, MP 237 °C).
- Ramp Rate:
  - Fast Ramp (10 °C/min) to 240 °C.[1][2]
  - Critical Phase: Slow Ramp (1 °C/min) from 240 °C to 265 °C.[1][2]
- Observation: The "Standard" is defined as the Clear Point (meniscus formation).[1][2]
- Validation: Sample must remain white/off-white. Darkening before melting indicates thermal decomposition or residual metal catalysts (e.g., Pd/Fe from precursor reduction).[1][2]

## Method B: Differential Scanning Calorimetry (Gold Standard)[1][2]

- Instrument: TA Instruments DSC2500 or PerkinElmer DSC 8000.
- Pan: Hermetically sealed aluminum pan (prevents sublimation artifacts).[1][2]
- Protocol:
  - Equilibrate at 40 °C.
  - Ramp 10 °C/min to 280 °C.
  - Acceptance Criteria: Sharp endothermic peak with Onstep Temperature 256.5 °C and Peak Maximum at  $257.5 \pm 0.5$  °C.[1][2]

## Synthesis & Purification Workflow

The following diagram illustrates the logical flow from synthesis to the melting point decision gate. It visualizes where the "Standard" is applied to prevent downstream failure.



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Figure 1: Critical Control Point (CCP) workflow for 7-methoxyquinazolin-4(3H)-one synthesis. The MP check acts as the primary gate before hazardous chlorination steps.[1][2]

## Troubleshooting & Impurity Profiling

If your sample fails to meet the 257–258 °C standard, use this causality table to diagnose the synthesis error.

Observation	Melting Point	Probable Cause	Corrective Action
Sharp Melt	215 – 220 °C	Regioisomer: 5-methoxyquinazolin-4(3H)-one	Check starting material purity (3-methoxy vs 4-methoxy anthranilic acid).[1][2]
Broad Melt	240 – 255 °C	Eutectic Mixture: Product + Unreacted Acid	Recrystallize from DMF/Water (1:1).[1][2] The acid is more soluble in water.[1][2]
Charring	> 260 °C (Dec)	Inorganic Salts: Trapped Sodium/Ammonium salts	Wash filter cake thoroughly with hot water until pH is neutral.

## References

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